
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral compound that has been used in various studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been shown to have neuroprotective effects and has been found to protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol in lab experiments is its chiral nature, which makes it useful for the analysis and separation of enantiomers. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol. One area of interest is the development of new chiral ligands for asymmetric catalysis using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol as a starting material. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol and its potential therapeutic applications. Finally, there is a need for more research on the toxicity and safety of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, particularly in the context of its use in lab experiments.
Conclusion:
In conclusion, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is a chiral compound that has gained significant attention in the field of scientific research. It has been used in various studies due to its unique properties, including its chiral nature and anti-inflammatory and neuroprotective effects. While there is still much to learn about 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, its potential applications in the fields of chemistry and medicine make it an exciting area of research.
Métodos De Síntesis
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol can be synthesized using a multi-step process starting from 3-pyridine carboxaldehyde. The first step involves the reaction of 3-pyridine carboxaldehyde with methyl trifluoroacetate to produce 4-(3-pyridyl)-1-butanol. This compound is then reacted with methyl iodide and triethylamine to produce 4-(N-methyl)-1-(3-pyridyl)-1-butanol. Finally, the compound is treated with trifluoroacetic anhydride to yield 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol.
Aplicaciones Científicas De Investigación
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been used in various scientific studies due to its unique properties. It has been used as a chiral derivatizing agent for the analysis of amino acids and peptides. It has also been used as a chiral selector for the separation of enantiomers in chromatography. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
1346600-78-9 |
|---|---|
Nombre del producto |
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol |
Fórmula molecular |
C12H15F3N2O2 |
Peso molecular |
276.259 |
Nombre IUPAC |
2,2,2-trifluoro-N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylacetamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-17(11(19)12(13,14)15)7-3-5-10(18)9-4-2-6-16-8-9/h2,4,6,8,10,18H,3,5,7H2,1H3 |
Clave InChI |
HSJOVDAEWJZFEY-UHFFFAOYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)C(=O)C(F)(F)F |
Sinónimos |
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)
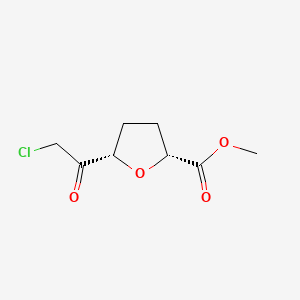

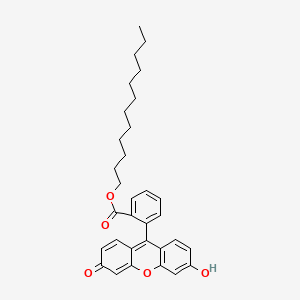
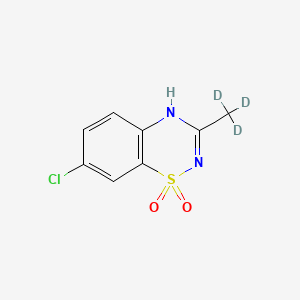
![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)
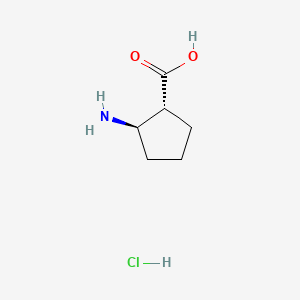

![3-Ethoxy-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B585914.png)
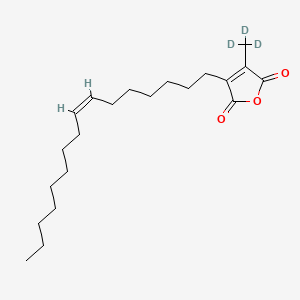
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)